Cas no 1805126-22-0 (Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate)

Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate
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- インチ: 1S/C9H7ClF3NO3/c1-16-8(15)4-2-5(14)7(10)6(3-4)17-9(11,12)13/h2-3H,14H2,1H3
- InChIKey: PEDDGXKEOHVHFZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(C(=O)OC)=CC=1OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 287
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 61.6
Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008591-1g |
Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate |
1805126-22-0 | 97% | 1g |
1,534.70 USD | 2021-06-21 | |
Alichem | A015008591-500mg |
Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate |
1805126-22-0 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
Alichem | A015008591-250mg |
Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate |
1805126-22-0 | 97% | 250mg |
475.20 USD | 2021-06-21 |
Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate 関連文献
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoateに関する追加情報
Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate (CAS No. 1805126-22-0): A Comprehensive Overview
Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate, identified by its CAS number 1805126-22-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This benzoate derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple functional groups, including an amino group, a chloro substituent, and a trifluoromethoxy moiety, makes this compound a versatile intermediate for the synthesis of more complex molecules.
The< strong>3-amino group introduces basicity and reactivity, enabling participation in various chemical transformations such as condensation reactions, nucleophilic substitutions, and coordination with metal ions. The< strong>4-chloro substituent enhances electrophilicity at the para position relative to the amino group, facilitating further functionalization. Meanwhile, the< strong>5-(trifluoromethoxy) group contributes to lipophilicity and metabolic stability, which are crucial factors in drug design. These characteristics collectively make Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate a valuable building block for developing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of benzoate derivatives due to their broad spectrum of biological activities. Studies have demonstrated that benzoates can exhibit anti-inflammatory, antimicrobial, and antitumor effects. The specific combination of substituents in Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate may confer additional therapeutic benefits, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are implicated in various diseases, including cancer and inflammatory disorders. The< strong>3-amino and< strong>4-chloro groups provide opportunities for designing molecules that can selectively inhibit specific kinases by targeting their active sites or allosteric pockets. Preliminary computational studies suggest that Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate derivatives could serve as scaffolds for such inhibitors.
The< strong>5-(trifluoromethoxy) group is particularly noteworthy as it can enhance the binding affinity of a molecule to its target protein through hydrophobic interactions and π-stacking effects. Additionally, trifluoromethoxy-substituted compounds often exhibit improved pharmacokinetic properties, such as increased bioavailability and reduced metabolic degradation. These attributes make Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate an attractive starting point for medicinal chemists seeking to develop next-generation drugs.
Recent advances in synthetic methodologies have also expanded the utility of this compound. For instance, transition-metal-catalyzed cross-coupling reactions can be employed to introduce additional functional groups at specific positions on the benzoate core. This flexibility allows for the rapid generation of a diverse library of derivatives with tailored biological activities. Such libraries are invaluable tools for high-throughput screening and structure-activity relationship (SAR) studies.
The synthesis of Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include chlorination of an aromatic precursor, nucleophilic substitution to introduce the amino group, and finally esterification to yield the benzoate derivative. Optimization of these steps is crucial to achieving high yields and purity levels suitable for pharmaceutical applications.
In conclusion, Methyl 3-amino-4-chloro-5-(trifluoromethoxy)benzoate (CAS No. 1805126-22-0) represents a fascinating compound with significant potential in drug discovery and medicinal chemistry. Its unique structural features and diverse reactivity make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the synthesis of innovative pharmaceuticals.
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